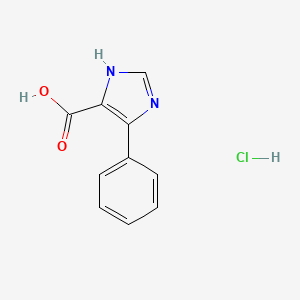
2,3,5,6-Tetrabromo-p-xylene-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrabromo-p-xylene-d6 is a deuterated derivative of 2,3,5,6-Tetrabromo-p-xylene. It is a stable isotope-labeled compound with the molecular formula C8D6Br4 and a molecular weight of 427.79 g/mol . This compound is primarily used in scientific research as a reference material and in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-p-xylene-d6 typically involves the bromination of p-xylene-d6. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 3, 5, and 6 positions of the aromatic ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrabromo-p-xylene-d6 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of p-xylene-d6.
Oxidation: Formation of tetrabromo-p-toluic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrabromo-p-xylene-d6 is used in various scientific research applications, including:
Analytical Chemistry: As a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the calibration of instruments and validation of analytical methods.
Environmental Studies: Used as a tracer to study the behavior and fate of brominated compounds in the environment.
Material Science: Employed in the synthesis of flame retardant materials due to its brominated structure.
Biological Research: Investigated for its potential effects on biological systems and its role as a contaminant.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrabromo-p-xylene-d6 is primarily related to its brominated structure. The bromine atoms can interact with various molecular targets, leading to changes in the chemical and physical properties of the compound. In environmental studies, it acts as a persistent organic pollutant, and its interactions with biological systems are of significant interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrabromo-p-xylene: The non-deuterated version of the compound, used in similar applications but without the stable isotope labeling.
Pentabromochlorocyclohexane: Another brominated compound used as a flame retardant.
Tetrabromo-o-chlorotoluene: A brominated aromatic compound with similar applications.
Uniqueness
2,3,5,6-Tetrabromo-p-xylene-d6 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical chemistry and environmental studies. The deuterium atoms provide distinct advantages in NMR spectroscopy and mass spectrometry, allowing for more precise and accurate measurements .
Eigenschaften
Molekularformel |
C8H6Br4 |
|---|---|
Molekulargewicht |
427.79 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3,6-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3/i1D3,2D3 |
InChI-Schlüssel |
RXKOKVQKECXYOT-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C(=C1Br)Br)C([2H])([2H])[2H])Br)Br |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)Br)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)

amine hydrochloride](/img/structure/B13447911.png)
![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)

![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13447926.png)


![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)


![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
